molecular formula C17H13ClN2OS2 B11545578 4-chloro-2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol

4-chloro-2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol

Cat. No.: B11545578
M. Wt: 360.9 g/mol
InChI Key: IMMOJDCWTWGHLA-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzothiazole moiety, followed by the introduction of the prop-2-en-1-ylsulfanyl group. The final step involves the formation of the imino linkage and the chlorination of the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol: shares similarities with other benzothiazole derivatives and phenolic compounds.

    2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol: Lacks the chlorine atom on the phenol ring.

    4-chloro-2-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol: Contains a methylsulfanyl group instead of the prop-2-en-1-ylsulfanyl group.

Uniqueness

The unique combination of functional groups in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13ClN2OS2

Molecular Weight

360.9 g/mol

IUPAC Name

4-chloro-2-[(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol

InChI

InChI=1S/C17H13ClN2OS2/c1-2-7-22-17-20-14-5-4-13(9-16(14)23-17)19-10-11-8-12(18)3-6-15(11)21/h2-6,8-10,21H,1,7H2

InChI Key

IMMOJDCWTWGHLA-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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